(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
Description
(3-Fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is a benzoate ester derivative characterized by three key structural features:
- 5-Nitro group: A strong electron-withdrawing moiety that may affect electronic properties and reactivity.
Properties
Molecular Formula |
C16H15FN2O5 |
|---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
(3-fluorophenyl)methyl 2-(2-hydroxyethylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C16H15FN2O5/c17-12-3-1-2-11(8-12)10-24-16(21)14-9-13(19(22)23)4-5-15(14)18-6-7-20/h1-5,8-9,18,20H,6-7,10H2 |
InChI Key |
AKOLKGIEYFHHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitro-2-Substituted Benzoate Core
The preparation typically begins with the nitration of methyl 2-substituted benzoates to introduce the nitro group at the 5-position. According to patent US11001552B2, nitration is efficiently performed using a mixture of concentrated sulfuric acid, oleum, and fuming nitric acid with controlled molar equivalents of reagents to achieve selective nitration at the 5-position of 2-substituted benzoic acid derivatives.
| Reagent | Molar Equivalent Range | Role | Conditions |
|---|---|---|---|
| Concentrated sulfuric acid | 4 to 12 times | Protonation, medium | Controlled temperature (e.g. 0-25°C) |
| Oleum | 1 to 4 times | Sulfonation enhancer | Same as above |
| Fuming nitric acid | 1 to 2 times | Nitrating agent | Same as above |
This nitration step produces 5-nitro-2-substituted benzoic acid esters with high regioselectivity and yield.
Esterification to Form (3-Fluorophenyl)methyl Ester
The esterification to introduce the (3-fluorophenyl)methyl group typically involves the reaction of 5-nitro-2-substituted benzoic acid derivatives with 3-fluorobenzyl alcohol under acidic or coupling reagent conditions.
- Common methods include:
- Acid-catalyzed esterification using strong acids such as sulfuric acid or p-toluenesulfonic acid in refluxing organic solvents (e.g., toluene or methanol).
- Carbodiimide-mediated coupling (e.g., using DCC or EDC) in the presence of 3-fluorobenzyl alcohol to form the ester bond under mild conditions.
This step yields (3-fluorophenyl)methyl 5-nitro-2-substituted benzoate intermediates.
Detailed Stepwise Synthesis Example
Based on the synthesis routes reported in literature and patents, the following is a representative multi-step procedure:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Nitration | Concentrated H2SO4, oleum, fuming HNO3, 0-25°C | 5-nitro-2-methylbenzoic acid | 70-85 |
| 2 | Esterification | 3-fluorobenzyl alcohol, acid catalyst (e.g., p-TsOH), reflux in toluene | (3-Fluorophenyl)methyl 5-nitro-2-methylbenzoate | 75-90 |
| 3 | Bromination (optional) | N-bromosuccinimide, benzoyl peroxide, reflux in benzene | 5-bromomethyl-2-nitrobenzoate ester | 40-50 |
| 4 | Amination | 2-aminoethanol, THF or acetonitrile, room temperature | (3-Fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate | 60-80 |
Note: Bromination is sometimes used to activate the methyl position for nucleophilic substitution by aminoethanol.
Analytical and Purification Techniques
- Purification: Silica gel chromatography (hexane/ethyl acetate gradient) is commonly employed to purify intermediates and the final product.
- Characterization: NMR (1H, 13C, 19F), LC-MS, HPLC, and IR spectroscopy confirm the structure and purity.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent molar ratios are optimized to maximize yield and minimize by-products.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Nitration temperature | 0–25 °C | To control regioselectivity |
| Sulfuric acid equivalents | 4–12 molar equivalents | Protonation and medium for nitration |
| Oleum equivalents | 1–4 molar equivalents | Enhances nitration efficiency |
| Fuming nitric acid equivalents | 1–2 molar equivalents | Nitrating agent |
| Esterification catalyst | p-Toluenesulfonic acid or sulfuric acid | Acid catalysis for ester bond formation |
| Amination reagent | 2-aminoethanol | Nucleophile for substitution |
| Solvents | Toluene, methanol, THF, acetonitrile | Selected based on reaction step |
| Purification | Silica gel chromatography | Gradient hexane/ethyl acetate |
Chemical Reactions Analysis
Nitro Group Reduction
The 5-nitro group undergoes catalytic hydrogenation or chemical reduction to form an amine. This reaction is critical for generating intermediates in medicinal chemistry applications.
Reaction Conditions :
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C (10 wt%) | Ethanol | 25°C, 12 h | 85% | |
| Chemical reduction | SnCl₂/HCl | HCl (aq.) | 80°C, 4 h | 72% |
Mechanism :
The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages under hydrogenation . Electron-withdrawing effects of the adjacent ester group enhance reducibility .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :
| Condition | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.) | H₂O/EtOH | 100°C, 6 h | 90% | |
| Basic hydrolysis | NaOH (2M) | H₂O/THF | 60°C, 3 h | 88% |
Key Observation :
The fluorophenyl group stabilizes the intermediate tetrahedral transition state via resonance .
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorophenyl group participates in NAS reactions under strongly basic conditions, though limited by fluorine’s poor leaving-group ability.
Example Reaction :
Replacement of fluorine with methoxy groups using NaOMe in DMF at 120°C yields <5% product, indicating low feasibility .
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems and developing new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The fluorinated phenyl group and nitrobenzoate moiety can interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate Hydrochloride (CAS 2222511-84-2)
- Molecular Formula : C₁₀H₁₄ClN₃O₄
- Key Differences: Replaces the hydroxyethyl group with an aminoethyl moiety. Exists as a hydrochloride salt, enhancing aqueous solubility compared to the free base form of the target compound.
- Implications: The amino group may increase basicity, altering interaction with biological targets or materials. Hydrochloride salts are often preferred in pharmaceutical formulations for improved stability and dissolution.
Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-Methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-Triazol-3-yl]sulfanyl]acetate (CAS 689751-06-2)
- Structural Features :
- Contains a 4-fluorophenyl group and nitrobenzoyl moiety, similar to the target compound.
- Incorporates a triazole ring and sulfanyl acetate group, which are absent in the target compound.
- Applications :
- Triazole derivatives are commonly associated with antimicrobial or pesticidal activity due to heterocyclic reactivity.
- The sulfanyl group may confer radical scavenging or metal-binding properties.
Methyl 2-(3-Formylphenoxy)-5-nitrobenzoate
- Molecular Formula: C₁₅H₁₁NO₆
- Key Differences: Substitutes the hydroxyethylamino group with a formylphenoxy substituent.
- Implications: The phenoxy linkage may enhance stability against hydrolysis compared to amino-linked substituents. Formyl groups are reactive in condensation reactions, suggesting utility in synthetic intermediates.
Metsulfuron Methyl Ester (CAS 74223-64-6)
- Structural Features :
- Shares a methyl benzoate backbone but incorporates a sulfonylurea bridge and triazine ring .
- Applications :
- A herbicide targeting acetolactate synthase (ALS) in plants.
- The sulfonylurea group enables potent enzyme inhibition, a mechanism absent in the target compound.
Comparative Analysis Table
Research Findings and Implications
- Hydroxyethylamino vs. Aminoethyl Groups: The hydroxyethyl group in the target compound may improve hydrogen-bonding capacity compared to aminoethyl derivatives, influencing interactions in biological systems or material science applications .
- Fluorophenyl vs. Non-Fluorinated Esters: The 3-fluorophenyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .
Biological Activity
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorinated phenyl group, a hydroxyethyl amino moiety, and a nitrobenzoate group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets.
- Inhibition of AKT Activity : Similar compounds have been reported to inhibit AKT (Protein Kinase B), a critical player in cell survival and metabolism. AKT inhibition is particularly relevant in cancer treatment, as it can induce apoptosis in cancer cells .
- Antimicrobial Properties : The presence of nitro groups in organic compounds often correlates with antimicrobial activity. Preliminary studies suggest that derivatives of nitrobenzoates exhibit significant antibacterial effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Cancer Treatment : A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation, with IC50 values suggesting potent anti-cancer properties .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative antimicrobial agent .
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for (3-Fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate?
- Methodological Answer : A multi-step synthesis typically involves sequential functionalization. For example, nitro groups can be introduced early due to their stability, followed by esterification and amine coupling. Evidence from similar compounds (e.g., methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate derivatives) suggests starting with nitrobenzoic acid precursors. Esterification with 3-fluorophenyl methanol under acidic catalysis (e.g., H₂SO₄) can proceed at 60–80°C, followed by nucleophilic substitution with 2-hydroxyethylamine. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How can spectroscopic techniques confirm the structure of (3-Fluorophenyl)methyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the aromatic protons (split patterns from fluorine coupling), ester carbonyl (~168–170 ppm), and nitro group electronic effects. The hydroxyethylamine moiety shows resonances at δ 3.4–3.8 ppm (CH₂) and δ 4.8–5.2 ppm (OH, exchangeable).
- IR : Confirm ester C=O (~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and O-H (~3400 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro and fluorophenyl groups .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes unreacted starting materials. For crystalline intermediates, recrystallization from ethanol/water mixtures improves purity. Post-purification, HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity .
Advanced Research Questions
Q. How can competing side reactions during esterification of nitro-substituted benzoic acid derivatives be mitigated?
- Methodological Answer : Side reactions (e.g., hydrolysis or decarboxylation) are pH-dependent. Using anhydrous conditions (e.g., DMF as solvent) and coupling agents like DCC/DMAP minimizes acid-catalyzed degradation. For amine coupling, pre-activation of the ester with HOBt (1-hydroxybenzotriazole) enhances selectivity and reduces racemization. Kinetic studies via reaction calorimetry can optimize stoichiometry and temperature .
Q. What strategies resolve discrepancies between HPLC purity and mass spectrometry data for this compound?
- Methodological Answer : Discrepancies may arise from co-eluting impurities or ionization inefficiencies. Orthogonal methods like:
Q. How does the 3-fluorophenyl substituent influence the ester group’s hydrolysis kinetics?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the ester’s electrophilicity, accelerating hydrolysis under basic conditions. Kinetic studies (pH-rate profiles) in buffered solutions (pH 2–12) at 25–40°C, monitored by UV-Vis (λ = 270 nm for nitro group), quantify rate constants. Computational modeling (DFT) predicts transition states and charge distribution to rationalize experimental trends .
Q. What computational approaches predict the nitro group’s reactivity under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (PCM models) and pH-dependent protonation states are modeled using software like Gaussian or ORCA. Transition state analysis (IRC) identifies activation barriers for nitro reduction or displacement reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
